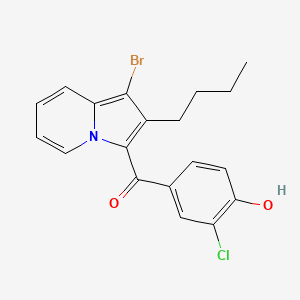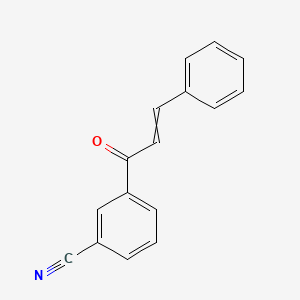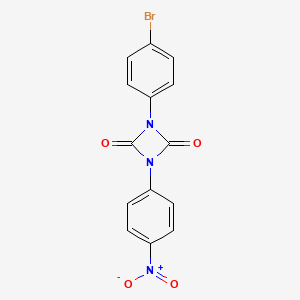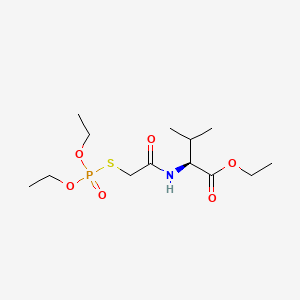
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that features a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester typically involves the acylation of thiols. One common method is the reaction of a carboxylic acid derivative with a thiol in the presence of a coupling reagent such as TFFH (tetrafluorohydroxyborate) to form the thioester bond . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides, while reduction can produce thiols or alcohols.
Scientific Research Applications
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(((Diethoxyphosphinyl)thio)acetyl)-β-alanine ethyl ester
- N-(((Diethoxyphosphinyl)thio)acetyl)-glycine ethyl ester
Uniqueness
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is unique due to its specific structure, which includes the L-valine moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
23701-49-7 |
|---|---|
Molecular Formula |
C13H26NO6PS |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO6PS/c1-6-18-13(16)12(10(4)5)14-11(15)9-22-21(17,19-7-2)20-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
XRTYAJJFXDKTML-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
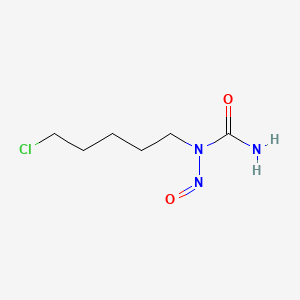
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)


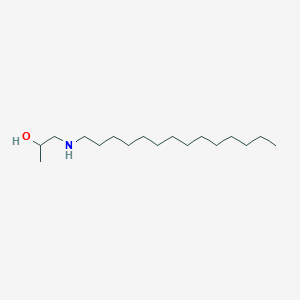
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)

